N-(2,6-dimethylphenyl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiophene ring and a dimethylphenyl group, contributes to its potential as a pharmacologically active molecule.
Preparation Methods
The synthesis of N-(2,6-dimethylphenyl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions, often using microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(2,6-dimethylphenyl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as phosphatidylinositol-3-kinases (PI3K), which play a role in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and reduce inflammation .
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic agent.
Saripidem: A drug used for heart failure.
What sets this compound apart is its unique combination of a thiophene ring and a dimethylphenyl group, which contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N3S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H19N3S/c1-13-6-4-7-14(2)18(13)22-20-19(16-10-11-24-12-16)21-17-9-5-8-15(3)23(17)20/h4-12,22H,1-3H3 |
InChI Key |
QVYZFFPQNHEJDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C(=CC=C3)C)C4=CSC=C4 |
Origin of Product |
United States |
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